Cas no 173838-84-1 (1H-Benzimidazole-2-butanamine, 1-methyl-)

1H-Benzimidazole-2-butanamine, 1-methyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole-2-butanamine, 1-methyl-
- 4-(1-METHYL-1H-BENZOIMIDAZOL-2-YL)-BUTYLAMINE
- AKOS013375746
- 4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine
- 4-(1-methyl-1,3-benzodiazol-2-yl)butan-1-amine
- SR-01000324967-1
- SCHEMBL8088128
- SR-01000324967
- 4-(1-methylbenzimidazol-2-yl)butan-1-amine
- HMS1695P08
- 173838-84-1
-
- MDL: MFCD06010234
- インチ: InChI=1S/C12H17N3/c1-15-11-7-3-2-6-10(11)14-12(15)8-4-5-9-13/h2-3,6-7H,4-5,8-9,13H2,1H3
- InChIKey: AEYIOAIKPNBNDG-UHFFFAOYSA-N
計算された属性
- 精确分子量: 203.142247555Da
- 同位素质量: 203.142247555Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- XLogP3: 1.5
1H-Benzimidazole-2-butanamine, 1-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 012707-1g |
4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine |
173838-84-1 | 1g |
$378.00 | 2023-09-11 |
1H-Benzimidazole-2-butanamine, 1-methyl- 関連文献
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
1H-Benzimidazole-2-butanamine, 1-methyl-に関する追加情報
1H-Benzimidazole-2-butanamine, 1-methyl- (CAS No. 173838-84-1)
1H-Benzimidazole-2-butanamine, 1-methyl- (hereafter referred to as MBI) is a heterocyclic compound with a unique chemical structure that combines the benzimidazole ring system with an aminoalkyl group. This compound is characterized by its benzimidazole moiety, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring. The butanamine group attached to the imidazole nitrogen introduces additional functional complexity, making MBI a versatile molecule with potential applications in various fields.
The benzimidazole ring in MBI is known for its aromaticity and conjugation, which contribute to the compound's stability and reactivity. The imidazole nitrogen at position 2 is substituted with a butanamine group, specifically a methyl-substituted butanamine, which adds a branched alkyl chain to the structure. This substitution pattern not only enhances the molecule's solubility but also provides a platform for further chemical modifications, such as alkylation or acylation, opening up possibilities for drug design and material synthesis.
MBI's chemical properties are influenced by the interplay between its aromatic and aliphatic components. The benzimidazole moiety imparts electronic properties that facilitate interactions with other molecules, while the butanamine group introduces steric effects and hydrogen bonding capabilities. These characteristics make MBI a promising candidate for applications in pharmaceuticals, agrochemicals, and functional materials.
Recent studies have highlighted the potential of MBI as a building block in medicinal chemistry. Researchers have explored its ability to act as a scaffold for constructing bioactive molecules, particularly in the development of antimicrobial agents and anticancer drugs. The compound's ability to form hydrogen bonds and its π-π interactions with biological targets make it an attractive lead compound for drug discovery.
In addition to its pharmaceutical applications, MBI has shown promise in the field of polymer chemistry. Its ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with enhanced mechanical and thermal properties. These materials are being investigated for use in advanced composites and high-performance polymers.
The synthesis of MBI involves a multi-step process that typically begins with the preparation of benzimidazole derivatives followed by alkylation or substitution reactions to introduce the butanamine group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield.
From an environmental perspective, MBI exhibits moderate biodegradability under aerobic conditions, making it suitable for applications where eco-friendliness is a consideration. Its low toxicity profile further enhances its appeal for use in consumer products and industrial applications.
In conclusion, 1H-Benzimidazole-2-butanamine, 1-methyl- (CAS No. 173838-84-1) is a multifaceted compound with a rich chemical structure that lends itself to diverse applications across various industries. Its unique combination of aromaticity and functional groups positions it as a valuable tool in modern chemistry research.
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